molecular formula C5H11NO B1590442 N-ethyl-N-methylacetamide CAS No. 38806-26-7

N-ethyl-N-methylacetamide

Cat. No.: B1590442
CAS No.: 38806-26-7
M. Wt: 101.15 g/mol
InChI Key: MGDNHIJGIWHQBL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations

The precise identification and structural understanding of a chemical compound are fundamental to its study. For N-Ethyl-N-methylacetamide, this involves a systematic approach to its naming and a detailed examination of its molecular architecture.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the compound is named this compound. nih.govsigmaaldrich.com This name clarifies that an ethyl group and a methyl group are attached to the nitrogen atom of an acetamide (B32628) molecule. solubilityofthings.com

In common usage and across various chemical suppliers and databases, the compound is frequently referred to as this compound. nih.govsigmaaldrich.commolport.comchemspider.com Other synonyms include Acetamide, N-ethyl-N-methyl- and N-Methyl-N-ethylacetamide. molport.comchemicalbook.com

The molecular formula for this compound is C5H11NO. nih.govmolport.com Its structure consists of an acetyl group (CH3CO) bonded to a nitrogen atom, which is also bonded to an ethyl group (-CH2CH3) and a methyl group (-CH3). As a tertiary amide, the nitrogen atom is bonded to three carbon-containing groups and has no directly attached hydrogen atoms. solubilityofthings.com

Several derivatives of this compound have been synthesized and studied for various applications. Examples of these derivatives include:

2-amino-N-ethyl-N-methylacetamide americanelements.com

2-bromo-N-ethyl-N-methylacetamide molbase.com

2-(N-(2-chloroacetyl)-2,6-diethylanilino)-N-ethyl-N-methylacetamide molbase.com

2-(2-chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide molbase.com

Table 1: Key Identifiers for this compound

Identifier Value
IUPAC Name This compound nih.govsigmaaldrich.com
Common Name This compound nih.govsigmaaldrich.commolport.com
CAS Number 38806-26-7 nih.govsigmaaldrich.commolport.com
Molecular Formula C5H11NO nih.govmolport.com
Molecular Weight 101.15 g/mol nih.govsigmaaldrich.com
SMILES CCN(C)C(=O)C nih.govmolport.com

The stereochemistry of amides is a significant area of study. The rotation around the carbon-nitrogen (C-N) bond in amides is restricted, which can lead to the existence of different conformers. unibo.it In the case of this compound, theoretical studies using methods like HF/6-311++G, MP2(FC)/6-311++G //HF/6-311++G, and B3LYP/6-311++G //HF/6-311++G** have been employed to calculate the stabilities of its syn and anti forms. researchgate.net Research has shown that the methyl part of the N-ethyl group is positioned nearly perpendicular to the plane of the other heavy atoms. researchgate.net The conformational preferences are influenced by both steric and hyperconjugative or anomeric effects. researchgate.net For the related compound N-ethylacetamide, it has been found to exist as two mirror-image isomers where the ethyl group is twisted out of the plane of the amide bond. researchgate.net

Structural Formula and Derivatives

Historical Context and Significance in Chemical Research

Amides, as a class of compounds, are of great importance in biochemistry and environmental chemistry. acs.org Simple amides like N-methylacetamide (NMA) have been extensively used as model compounds to understand the properties of the peptide bond in proteins. researchgate.net NMA is composed of a single peptide-like bond (-CONH-) and can act as both a hydrogen bond donor and acceptor, making it miscible with a wide range of solvents. researchgate.net This has led to numerous experimental and theoretical investigations into its vibrational dynamics. researchgate.net

The study of this compound and similar molecules contributes to a deeper understanding of the fundamental properties of amides, such as their conformational preferences and the nature of the amide bond. For instance, research on the chlorination of N-methylacetamide has provided insights into the reaction mechanisms of amides with hypochlorous acid in aqueous environments, which is relevant to both biological and environmental processes. acs.org

Current Research Landscape and Emerging Trends

Contemporary research continues to explore the properties and applications of this compound and related compounds. One area of focus is the use of these compounds in the development of green solvents. The high solubilizing ability of amides makes them attractive for processes like extraction. mdpi.com

Furthermore, the study of the stereochemistry and conformational dynamics of amides remains an active area of research. unibo.it Techniques such as dynamic nuclear magnetic resonance (D-NMR) and computational modeling are being used to investigate the rotational barriers and conformational equilibria in these molecules. unibo.itacs.org For example, research on N-substituted formamides, which exist as mixtures of Z and E isomers, allows for direct comparison between calculated and experimental data, providing valuable benchmarks for theoretical models. acs.org

The synthesis of derivatives of this compound is also an ongoing endeavor, with new compounds being created for potential applications in materials science and medicinal chemistry. americanelements.commolbase.com For instance, amino acid-derived compounds are of continuous interest for pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNHIJGIWHQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539122
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-26-7
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N-Ethyl-N-methylacetamide

Traditional methods for synthesizing amides provide a reliable foundation for the production of this compound. These routes are characterized by their directness and well-understood reaction protocols.

The most conventional method for synthesizing this compound is through the direct acylation of its corresponding secondary amine, N-ethylmethylamine. This nucleophilic acyl substitution reaction typically involves reacting the amine with an acylating agent such as acetyl chloride or acetic anhydride. quora.com The nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of acetyl chloride or acetate (B1210297) for acetic anhydride) to form the stable amide product. The reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed, which could otherwise protonate the starting amine, rendering it non-nucleophilic. quora.com

The synthesis of structurally similar amides provides insight into alternative pathways that could be adapted for this compound. For instance, the synthesis of N-methylacetamide can be achieved by reacting methylamine (B109427) with hot acetic acid or acetic anhydride. chemicalbook.comgoogle.com Another approach involves the reaction of ethyl acetate with methylamine, where the ethoxy group is displaced by the amine to form the amide and ethanol (B145695) as a byproduct. echemi.com A patent describes a process for preparing N-methylacetamide from acetic acid and methylamine at a reaction temperature of 70-80°C for two hours. google.com These methods highlight the versatility of starting materials for amide formation, suggesting that this compound could potentially be synthesized by reacting N-ethylmethylamine with acetic acid under dehydration conditions or via aminolysis of ethyl acetate. Furthermore, the use of 2-cyano-N-ethyl-N-methylacetamide as a starting material in a separate synthesis implies its own established preparative route, which likely involves the acylation of N-ethyl-N-(2-cyanoethyl)amine. prepchem.com

Direct Acylation of Amines

Catalytic Approaches in this compound Synthesis

Catalysis offers pathways to amide synthesis that can be more efficient, selective, and environmentally benign than traditional stoichiometric methods. Both homogeneous and heterogeneous catalysts have been explored for reactions relevant to amide formation.

Homogeneous catalysts, which operate in the same phase as the reactants, have been studied for reactions involving amides. savemyexams.com For example, computational studies have investigated the hydrogenation of the C-N bond in N-ethylacetamide using a Milstein-type homogeneous catalyst. uio.no This research, while focused on amide decomposition, provides mechanistic insights into the interaction between amide bonds and soluble metal complexes. uio.no Ruthenium-based pincer complexes have also been identified as effective homogeneous catalysts for the dehydrogenation of methanol (B129727)/water mixtures, a process relevant to sustainable chemical synthesis. acs.org Although not directly applied to the synthesis of this compound, these catalytic systems for forming and breaking C-N and C=O bonds are foundational for developing new synthetic methods. uio.noacs.org Iridium-based homogeneous catalysts with bidentate-monoanionic ligands have been used for the C(sp3)–H borylation of N,N-dimethylacetamide, demonstrating the ability of these catalysts to selectively activate C-H bonds in amides. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reaction mixture, are advantageous due to their ease of separation and recyclability. savemyexams.comorgchemres.org A notable example is the use of copper nanoparticles supported on Zeolite Y (CuNPs/ZY) for the direct amidation of tertiary amines with acetic anhydride. core.ac.uk This system proved effective for converting various tertiary amines into their corresponding acetamides. In the case of N-ethyl-N-methylaniline, the catalyst demonstrated high selectivity for cleaving the methyl group over the ethyl group. core.ac.uk While this specific substrate differs from the direct synthesis of this compound, the methodology represents a significant advance in heterogeneous catalysis for amide bond formation. The catalyst's ability to facilitate the reaction under relatively mild conditions highlights its potential applicability to a wider range of amidation reactions. core.ac.uk

Table 1: Heterogeneous Catalysis of Amidation with Acetic Anhydride Data sourced from a study on CuNPs/ZY catalyzed amidation of tertiary amines. core.ac.uk

Tertiary Amine SubstrateProductReaction Time (min)Yield (%)
N,N-dimethylanilineN-methyl-N-phenylacetamide3098
N,N-dimethyl-p-toluidineN,4-dimethyl-N-phenylacetamide3095
4-bromo-N,N-dimethylanilineN-(4-bromophenyl)-N-methylacetamide3096
N,N-diethylanilineN-ethyl-N-phenylacetamide4578
N-ethyl-N-methylanilineN-ethyl-N-phenylacetamide4585

Homogeneous Catalysis

Mechanistic Investigations of Formation Reactions

Understanding the step-by-step mechanism of a reaction is crucial for its optimization and control. For amide formation and related reactions, quantum-chemical studies and kinetic experiments have provided significant insights. A computational study on the chlorination of N-methylacetamide, a structurally related primary amide, determined that the most favorable reaction pathway proceeds through an iminol intermediate. acs.org The iminol tautomer of the amide reacts with the chlorinating agent (HOCl) with a calculated energy barrier that closely matches experimental results. acs.org This suggests that the tautomerization of the amide to its iminol form can be a key step in reactions at the amide group.

Further mechanistic studies on the nitrosation of amides like N-methylacetamide indicate that the reaction is subject to general base catalysis and involves a slow proton transfer step. It has been proposed that nitrosation may initially occur at the more nucleophilic oxygen atom of the amide, forming an O-nitroso intermediate. This is followed by a slow, rate-determining proton transfer and a subsequent fast internal rearrangement to yield the thermodynamically more stable N-nitroso-amide. These investigations into the reactivity of the amide functional group underscore the complex, multi-step nature of its transformations and the potential for different atoms within the group to participate in reactions.

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry offers significant insights into the reaction mechanisms of amide synthesis. For the formation of amides like this compound, theoretical studies often focus on the energetics and transition states of the reaction between a carboxylic acid or its derivative and an amine.

One area of computational investigation is the chlorination of amides, which is relevant to understanding potential side reactions or further functionalization. Studies on the chlorination of N-methylacetamide by hypochlorous acid have explored various reaction pathways, including one-step N-chlorination and chlorination via an O-chlorinated or iminol intermediate. acs.org Density functional theory (DFT) calculations can be employed to model the reaction pathways by analyzing electron density and kinetic energy, helping to predict the most favorable mechanism. For instance, calculations have shown that the mechanism involving the iminol form of N-methylacetamide reacting with HOCl is energetically consistent with experimental results. acs.org

Furthermore, computational studies on the hydrogenation of amides, a related reaction, reveal the intricate mechanisms involving bifunctional catalysts. researchgate.net These studies analyze fundamental steps such as the hydrogenation of the C=O and C–N bonds, providing a deeper understanding of the catalytic cycles involved in amide transformations. researchgate.net

Experimental Validation of Reaction Pathways

Experimental validation is essential to confirm the mechanisms proposed by theoretical studies. For the synthesis of this compound, this typically involves reacting a suitable acyl donor, such as acetyl chloride or acetic anhydride, with N-ethylmethylamine. Alternatively, the reaction can proceed from acetic acid and N-ethylmethylamine, often requiring a catalyst and heat. google.com

Kinetic studies under varying conditions of temperature and pH can help to elucidate the reaction pathway. For example, a common industrial method for producing N-methylacetamide involves the reaction of acetic acid with methylamine at elevated temperatures. google.com The progress of such reactions can be monitored using techniques like thin-layer chromatography (TLC). seejph.comajgreenchem.com The formation of the amide bond can be confirmed through spectroscopic analysis of the product.

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of advanced techniques that are more efficient and environmentally friendly than traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. indianchemicalsociety.comnih.gov In the context of amide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. indianchemicalsociety.commdpi.com For instance, amides can be synthesized by the direct condensation of carboxylic acids and amines in the presence of a catalyst under microwave irradiation. indianchemicalsociety.com This method often leads to a notable decrease in reaction time, from hours to minutes, and an increase in product yield. indianchemicalsociety.commdpi.com

A general procedure for microwave-assisted acetamide (B32628) synthesis involves heating a mixture of an amine hydrochloride and trimethyl orthoacetate in methanol at elevated temperatures for a short duration. chemicalbook.com This technique has been successfully applied to the synthesis of various acetamide derivatives. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

MethodReaction TimeYield
Conventional Heating2–10 hoursModerate
Microwave Irradiation3–15 minutesModerate to Excellent

This table is a generalized comparison based on literature data for similar amide syntheses. indianchemicalsociety.commdpi.com

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers several advantages for chemical synthesis, including improved safety, scalability, and process control. nih.govsioc-journal.cn In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgmdpi.com

For amide synthesis, flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov For example, a telescoped flow process can be designed where an intermediate is formed in one reactor and then immediately fed into a second reactor for the subsequent reaction step, minimizing handling and potential side reactions. nih.gov While specific applications for this compound are not extensively detailed, the principles of flow chemistry are broadly applicable to amide synthesis. sioc-journal.cnmdpi.com

Solvent-Free Synthesis

Solvent-free, or neat, synthesis is a green chemistry approach that aims to eliminate the use of volatile and often hazardous organic solvents. seejph.comajgreenchem.com These reactions are typically carried out by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported catalyst. ajgreenchem.com

For the synthesis of amidoalkyl naphthols, a related reaction, various aldehydes, 2-naphthol, and acetamide are heated together under solvent-free conditions, often with a catalyst like nano-graphene oxide. ajgreenchem.com This method has been shown to be more efficient than reactions carried out in solvents. ajgreenchem.com A similar solvent-free approach could potentially be applied to the synthesis of this compound from acetic acid and N-ethylmethylamine.

Purification and Characterization of Synthetic Products

After synthesis, the crude this compound must be purified and its identity confirmed.

Purification is often achieved through distillation, particularly fractional distillation, to separate the product from unreacted starting materials and byproducts. google.comgoogleapis.com For solid products, recrystallization from a suitable solvent is a common purification technique. ajgreenchem.comchemicalbook.com The purity of the synthesized compound can be checked using methods like thin-layer chromatography (TLC). indianchemicalsociety.com

Characterization of the final product involves various spectroscopic techniques. The structure of this compound can be confirmed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic C=O stretch of the amide group. mdpi.com

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. chemicalbook.com

Table 2: Spectroscopic Data for Amide Characterization

TechniqueKey Observables for Amides
¹H NMRSignals for protons on the ethyl and methyl groups, and the acetyl methyl group.
¹³C NMRResonances for the carbonyl carbon and the carbons of the ethyl and methyl groups.
IR SpectroscopyStrong absorption band for the C=O stretching vibration (amide I band). acs.org
Mass SpectrometryMolecular ion peak corresponding to the mass of this compound.

This table provides a general overview of the expected spectroscopic features for this compound.

Advanced Spectroscopic and Computational Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the structural and dynamic properties of N-ethyl-N-methylacetamide. These studies provide detailed insights into the molecule's conformational preferences, rotational energy barriers, and the electronic environment of its constituent nuclei.

1H NMR Studies: Torsional Barriers and Conformer Equilibria

Proton (¹H) NMR spectroscopy has been instrumental in characterizing the dynamic behavior of this compound, particularly the hindered rotation around the central carbon-nitrogen (C-N) amide bond, also known as the peptide bond. This rotation gives rise to distinct conformers. Gas-phase ¹H NMR studies have been conducted to determine the torsional barriers and the equilibrium between different conformers. researchgate.netacs.org

The conformational stabilities and barriers to internal rotation are key parameters derived from these studies. For this compound, the most stable conformer is the one where the N-ethyl group is positioned syn (on the same side) to the carbonyl group. researchgate.net The activation free energy (ΔG‡) for the rotation around the amide bond has been determined from gas-phase experiments. These experimental findings are often complemented by computational methods, such as Hartree-Fock (HF) and Density Functional Theory (B3LYP), to calculate the stabilities of the syn and anti forms. researchgate.net Theoretical calculations have also explored the rotational position of the N-ethyl group, finding it to be nearly perpendicular to the plane of the heavy atoms, a conformation influenced by steric and hyperconjugative effects. researchgate.net

13C NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy, especially dynamic ¹³C NMR (DNMR), provides complementary information to ¹H NMR, allowing for direct observation of the carbon skeleton and quantification of rotational barriers. scispace.com In unsymmetrical tertiary amides like this compound, hindered rotation around the C(O)-N bond leads to the existence of E and Z rotational isomers. scispace.com

At room temperature, the ¹³C NMR signals for the N-alkyl substituents are typically non-equivalent due to the slow rotation on the NMR timescale. As the temperature is increased, these separate signals broaden and eventually coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs (T_c) is directly related to the energy barrier for rotation. scispace.com Studies using ¹³C DNMR spectroscopy have been employed to determine the Gibbs activation energy (ΔG‡) for this internal rotation in N-alkyl-N-ethylacetamides. scispace.com

Dynamic NMR Studies of Amide Rotation

Dynamic NMR (DNMR) spectroscopy is the primary technique for measuring the rates of intramolecular processes that are at equilibrium, such as the cis-trans (or E/Z) isomerization in amides. montana.eduresearchgate.net The partial double bond character of the C-N amide bond creates a significant energy barrier to rotation, making the process slow enough to be studied on the NMR timescale. montana.edumdpi.com

For this compound, the rotation involves the interconversion between the E and Z isomers. The energy barrier for this process can be quantified by analyzing the changes in the NMR lineshapes as a function of temperature. montana.edu At low temperatures, distinct signals are observed for the methyl and ethyl groups in each isomer. As the temperature rises, the rate of rotation increases, causing the signals to broaden, coalesce, and finally sharpen into averaged peaks. scispace.commontana.edu The free energy of activation (ΔG‡) at the coalescence temperature provides a quantitative measure of the rotational barrier. scispace.com

Table 1: Activation Free Energy for Amide Rotation in this compound
MethodSolvent/PhaseActivation Free Energy (ΔG‡) (kcal/mol)Reference
Gas-Phase ¹H NMRGas15.4 (± 0.2) researchgate.net
¹³C DNMRDMSO-d₆18.5 (± 0.2) researchgate.net
¹³C DNMR1,1,2,2-tetrachloro-1,2-dideuteroethane18.6 scispace.com

Correlations with Chemical Shifts: Theoretical and Experimental

The correlation between experimentally measured NMR chemical shifts and those calculated via quantum chemical methods provides a powerful approach for validating molecular structures and conformational preferences. researchgate.net For this compound, theoretical calculations have been used to predict the ¹H and ¹³C NMR chemical shifts, which are then compared with experimental data. researchgate.netseejph.com

Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT frameworks (e.g., B3LYP), are commonly used to calculate NMR parameters. researchgate.netscielo.br Studies have shown that these calculations can successfully reproduce experimental trends. For instance, theoretical studies on this compound have involved calculating the chemical shifts for its various conformers to understand how geometry influences the electronic environment of the nuclei. researchgate.net Strong agreement between the calculated and experimental values lends confidence to the determined conformational structures and equilibria. seejph.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insights into the molecular vibrations, intermolecular interactions, and structural arrangements of amides.

Temperature-Dependent IR Spectra and Hydrogen Bonding

As a tertiary amide, this compound lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, its carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. Temperature-dependent IR spectroscopy is a valuable method for probing the nature and strength of hydrogen bonding interactions between the amide's carbonyl group and proton-donating solvents like water. nih.govsioc-journal.cn

While specific studies on this compound are limited, the principles can be understood from research on analogous amides like N-ethylpropionamide (NEPA) and N-methylacetamide (NMA). nih.govcapes.gov.bracs.org The most sensitive vibrational mode for this analysis is the amide I band, which corresponds predominantly to the C=O stretching vibration. nih.gov When the carbonyl group forms a hydrogen bond, the frequency of the amide I band shifts to a lower wavenumber (redshift).

In temperature-dependent studies, an increase in temperature typically leads to the weakening or breaking of hydrogen bonds. capes.gov.brnih.gov This is observed in the IR spectrum as a shift of the amide I band to higher frequencies (a blueshift) and a decrease in its intensity. nih.gov By analyzing these spectral changes, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of hydrogen bond formation can be determined using a van't Hoff analysis. nih.gov For example, in a study on the related compound NEPA in D₂O, the amide I band showed a monotonic frequency shift of approximately +0.07 cm⁻¹/°C. nih.gov

Table 2: Temperature-Dependent Amide I IR Data for a Model Compound (Deuterated N-ethylpropionamide in D₂O)
ParameterValueReference
Frequency Shift with Temperature~ +0.07 cm⁻¹/°C nih.gov
Enthalpy Change (ΔH) for H-bond equilibrium4.8 kJ mol⁻¹ nih.gov
Entropy Change (ΔS) for H-bond equilibrium12 J mol⁻¹ K⁻¹ nih.gov

Solvent Effects on Amide Vibrational Bands

The vibrational frequencies of the amide group in N-alkylamides are sensitive to the surrounding solvent environment. This is primarily due to hydrogen bonding and local electrostatic interactions, which can alter the electronic structure and, consequently, the vibrational modes of the amide bond. For instance, in studies of the related secondary amide, N-methylacetamide (NMA), the carbonyl (C=O) stretching frequency shows a significant red-shift (a shift to lower frequency) as the polarity of the solvent increases. nih.gov This shift is attributed to the interaction of the carbonyl's dipole moment with the electric field created by the solvent. nih.gov

Analysis of Amide I, II, and III Bands

The infrared (IR) spectrum of amides is characterized by several distinct absorption bands, most notably the Amide I, Amide II, and Amide III bands, which are crucial for structural analysis. nih.gov These bands arise from specific vibrational modes of the peptide linkage.

Amide I band (typically 1600–1800 cm⁻¹) is the most intense absorption band in the protein IR spectrum and arises mainly from the C=O stretching vibration, with minor contributions from the C-N stretching and N-H in-plane bending vibrations. nih.govresearchgate.net

Amide II band (typically 1470–1570 cm⁻¹) originates from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govacs.org

Amide III band (typically 1250–1350 cm⁻¹) is more complex, resulting from a mixture of C-N stretching, N-H in-plane bending, and other vibrations of the amide group. nih.govacs.org

For tertiary amides like this compound, which lack an N-H bond, the Amide II and III bands as traditionally defined are absent or significantly altered. The Amide I band, however, remains a prominent feature. In studies on the similar tertiary amide N,N-dimethylacetamide, the Amide I band is a key focus of vibrational analysis. researchgate.net Computational studies using Density Functional Theory (DFT) on N-methylacetamide have shown that the Amide I band is primarily from the double bond (C=O, C=N) stretch vibration. researchgate.net The analysis of these bands, often aided by isotopic labeling and comparison with computational models, provides detailed insights into the conformation and hydrogen-bonding state of the amide group. acs.org

Table 1: Characteristic Amide Infrared Bands in Secondary Amides This table is based on data for secondary amides like N-methylacetamide, as specific experimental values for this compound were not available in the search results. The principles are illustrative for the amide functional group.

Amide BandApproximate Frequency Range (cm⁻¹)Primary Vibrational Modes
Amide I1600–1800C=O stretch
Amide II1470–1570N-H in-plane bend and C-N stretch
Amide III1250–1350C-N stretch and N-H in-plane bend

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org In XPS, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. libretexts.org The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of the element and its chemical environment. libretexts.org For a molecule like this compound, XPS can distinguish between the different carbon, nitrogen, and oxygen environments, although specific studies on this molecule were not found. For example, in ethyl trifluoroacetate, the carbon atoms in different chemical environments (CF₃, C=O, O-CH₂, CH₃) all show distinct C 1s peaks at different binding energies. sinica.edu.tw

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is another powerful technique that provides information about the unoccupied electronic states and local atomic structure. researchgate.netnih.gov In NEXAFS, core electrons are excited to unoccupied molecular orbitals by absorbing X-rays of a specific energy. nih.gov The resulting spectrum shows sharp resonance peaks corresponding to these transitions. Studies on similar amide-containing molecules like N-methylformamide and N,N-dimethylacetamide have utilized NEXAFS at the C, N, and O K-edges to probe the character of the core-excitation and subsequent dissociation processes, revealing site-specific fragmentation. researchgate.net For amides, the N K-edge NEXAFS spectrum is particularly sensitive to the chemical environment, including protonation state and hydrogen bonding. nih.gov

Computational Chemistry and Quantum Mechanics

Ab initio (from first principles) quantum chemistry methods are used to study molecular properties without reliance on experimental parameters. These calculations have been applied to this compound and related amides to determine their conformational preferences and relative stabilities. A theoretical study calculated the stabilities of this compound in its syn and anti conformations using various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). researchgate.net The results indicated that the methyl part of the N-ethyl group is positioned nearly perpendicular to the plane of the heavy atoms. researchgate.net

For the related molecule trans-N-methylacetamide, ab initio calculations at the 4-31G* level were used to obtain energies and geometries for four stable conformers arising from the rotational isomerism of the methyl groups. umich.edu The energy differences between these conformers were found to be very small (less than 0.25 kcal/mol), suggesting that multiple conformers would be present in the vapor phase at room temperature. umich.edu These computational findings help in the interpretation of experimental vibrational spectra by showing that some observed band splittings can be assigned to different conformers rather than other effects like non-planarity of the amide group. umich.edu

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a wide range of molecular systems. acs.org DFT has been extensively applied to amides to calculate properties like vibrational spectra, reaction energies, and electronic structure.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the dynamics of systems, including conformational changes, solvent interactions, and vibrational relaxation.

MD simulations of N-methylacetamide (NMA) in aqueous solution have been performed to investigate the solvation of peptides. uva.nl These simulations, using specialized potential models, can accurately reproduce many static and dynamic properties of the NMA-water system, including radial distribution functions and energy distributions. uva.nl Ab initio MD simulations, which combine MD with quantum mechanical calculations for the forces, have been used to study NMA in methanol (B129727). rsc.org These simulations revealed that NMA exhibits faster hydrogen bond dynamics in methanol compared to water, accompanied by a blue shift in vibrational frequencies, indicating weaker solute-solvent hydrogen bonding. rsc.org More recent work has focused on developing data-driven many-body potential energy functions for NMA to enable MD simulations with quantum-mechanical accuracy, which is a step toward creating transferable force fields for complex biomolecular simulations. chemrxiv.org

Quantum Cluster Equilibrium (QCE) Theory of Liquids

The Quantum Cluster Equilibrium (QCE) theory is a powerful computational tool for describing the structure and properties of liquids by considering an equilibrium of various molecular clusters. researchgate.netuni-marburg.de This approach utilizes quantum chemical calculations to determine the properties of individual clusters, which are then used in statistical thermodynamics to predict the macroscopic properties of the liquid. researchgate.net

While direct and extensive QCE studies specifically on this compound are not widely documented in the provided search results, the methodology has been successfully applied to its close analog, N-methylacetamide (NMA). researchgate.netacs.orgacs.org These studies on NMA provide a framework for understanding how QCE theory can be applied to this compound.

For NMA, QCE calculations have been used to investigate its liquid structure and the temperature dependence of its properties. acs.orgacs.org The theory considers the liquid as a mixture of monomers and hydrogen-bonded clusters of varying sizes. acs.orgacs.orgresearchgate.net The equilibrium populations of these clusters are calculated over a range of temperatures, revealing that at lower temperatures, larger linear clusters, such as pentamers, are the predominant species. acs.orgacs.org As the temperature increases, these larger clusters dissociate into smaller ones, primarily dimers and monomers. acs.orgacs.org

The application of QCE theory to NMA has shown excellent agreement with experimental data. For instance, calculated temperature-dependent infrared spectra and NMR chemical shifts for ¹H, ¹⁷O, and ¹⁴N nuclei, as well as quadrupole coupling constants, align well with experimental measurements. acs.orgacs.org These successes highlight the potential of QCE theory to accurately model the liquid phase of this compound, accounting for the cooperative effects within hydrogen-bonded clusters that significantly influence its properties. researchgate.netacs.org

A hypothetical application of QCE theory to this compound would likely involve the following steps:

Cluster Identification: Identification of stable clusters of this compound (dimers, trimers, etc.) through quantum chemical calculations.

Property Calculation: Calculation of the geometric, vibrational, and energetic properties of each cluster.

Thermodynamic Analysis: Use of statistical mechanics to determine the equilibrium populations of each cluster at different temperatures.

Macroscopic Property Prediction: Prediction of bulk properties of liquid this compound based on the weighted average of the properties of the individual clusters.

This approach would provide valuable insights into the hydrogen bonding network and its influence on the physicochemical properties of liquid this compound.

Force Field Development and Optimization for this compound Systems

Force fields are empirical potential energy functions used in molecular mechanics and molecular dynamics simulations to calculate the forces between atoms and the potential energy of a system. nih.gov The accuracy of these simulations is highly dependent on the quality of the force field parameters. The development of accurate force fields for molecules like this compound is crucial for simulating their behavior in complex systems, such as in solution or as part of larger biomolecular structures. chemrxiv.org

The process of developing a force field for this compound involves several key steps:

Functional Form Selection: Choosing a mathematical form for the potential energy function that includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

Parameterization: Determining the numerical values for the parameters in the force field. This is typically done by fitting to a combination of experimental data and high-level quantum mechanical calculations. acs.orgsissa.it

Validation: Testing the force field's ability to reproduce a wide range of experimental observables and to accurately predict properties that were not used in the parameterization process. sissa.it

For amides like this compound, accurately representing the partial double bond character of the C-N bond and the associated rotational barrier is a key challenge. scielo.br Furthermore, the electrostatic interactions, particularly the hydrogen bonding capabilities of the amide group, must be precisely modeled. This often involves the use of polarizable force fields, which can account for the changes in electron distribution in response to the local environment, providing a more accurate description than fixed-charge models. nih.govnih.gov

Several widely used force fields, such as AMBER, CHARMM, and OPLS, have parameters for amides that could serve as a starting point for developing a specific force field for this compound. nih.gov The CHARMM General Force Field (CGenFF), for example, is designed for drug-like molecules and involves a detailed parameterization protocol that targets quantum mechanical data for geometries, interaction energies, and vibrational frequencies, as well as experimental condensed-phase properties. nih.gov

Genetic algorithms and other optimization techniques are increasingly being used to automate and refine the parameterization process, allowing for the simultaneous optimization of multiple parameters against a diverse set of target data. researchgate.netnih.gov

Below is a table summarizing common terms in a molecular mechanics force field and the types of data used for their parameterization.

Force Field TermDescriptionTypical Parameterization Data
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.Quantum mechanical calculations of potential energy scans, experimental vibrational frequencies (IR/Raman).
Angle Bending Energy required to bend the angle between three bonded atoms from its equilibrium value.Quantum mechanical calculations of potential energy scans, experimental vibrational frequencies.
Torsional (Dihedral) Angles Energy associated with the rotation around a central bond.Quantum mechanical calculations of rotational energy profiles, experimental conformational preferences (NMR).
van der Waals Interactions Short-range repulsive and long-range attractive forces between non-bonded atoms.Experimental liquid densities and heats of vaporization, quantum mechanical interaction energies of dimers.
Electrostatic Interactions Coulombic interactions between atomic partial charges.Quantum mechanical electrostatic potential (ESP) fitting, experimental dipole moments.

The development of a refined force field for this compound would enable more accurate and predictive molecular dynamics simulations, providing insights into its conformational dynamics, solvation properties, and interactions with other molecules.

Potential Energy Surface Mapping

The potential energy surface (PES) of a molecule is a fundamental concept in chemistry that describes the potential energy of a system as a function of its atomic coordinates. emory.edu Mapping the PES of this compound is essential for understanding its conformational preferences, isomerization pathways, and vibrational dynamics. researchgate.net

The PES of this compound is complex due to the presence of multiple rotatable bonds, including the C-N amide bond and the rotations around the N-ethyl and N-methyl groups. The rotation around the C-N bond is of particular interest as it leads to the existence of cis and trans isomers, with a significant energy barrier separating them due to the partial double bond character of the amide linkage. scielo.br

Computational quantum chemistry methods are the primary tools for mapping the PES. A common approach is to perform a series of constrained geometry optimizations, where one or more torsional angles are systematically varied, and the energy is calculated at each point. scielo.br This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers. researchgate.net

For this compound, a two-dimensional PES scan varying the key dihedral angles would reveal the relative energies of the different conformers. scielo.br Studies on similar amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), have utilized this approach to identify multiple local energy minima on the PES. scielo.br

Recent advancements in machine learning have led to the development of highly accurate potential energy surfaces. emory.edunih.gov These methods use a limited number of high-level quantum mechanical calculations to train a model that can then predict the energy for any other geometry with high fidelity. emory.edu This approach has been successfully applied to N-methylacetamide to create a PES that accurately describes both the cis and trans isomers and the transition states for their interconversion. emory.eduresearchgate.net A similar methodology could be applied to this compound to generate a comprehensive and accurate full-dimensional PES.

A schematic representation of the key stationary points on the PES of this compound would include the global minimum energy conformer and other local minima, along with the transition states connecting them. The relative energies of these structures determine the equilibrium population of each conformer and the rates of interconversion between them.

The table below outlines the expected key features on the potential energy surface of this compound.

Stationary PointDescriptionSignificance
Global Minimum The most stable three-dimensional arrangement of the atoms.Represents the most populated conformer at low temperatures.
Local Minima Other stable conformers with energies higher than the global minimum.Contribute to the overall conformational ensemble of the molecule.
Transition States Saddle points on the PES that connect different energy minima.The energy of the transition state determines the activation energy for conformational changes.

A detailed understanding of the PES of this compound is fundamental for interpreting its spectroscopic data and for building accurate models for molecular simulations.

Molecular Interactions and Solution Behavior

Intermolecular Interactions and Hydrogen Bonding Networks

As a tertiary amide, N-ethyl-N-methylacetamide lacks an N-H bond, which means it cannot act as a hydrogen bond donor. nih.gov This structural feature is critical to understanding its interaction patterns. It possesses one hydrogen bond acceptor site—the carbonyl oxygen atom. nih.gov

CompoundHydrogen Bond Donor CountHydrogen Bond Acceptor Count
N-methylacetamide11
N-ethylacetamide11
This compound01

Self-Association in Liquid Phase

Unlike primary and secondary amides such as N-methylacetamide (NMA), which can form extensive hydrogen-bonded chains and networks leading to self-association, this compound's ability to self-associate is limited. nih.govacs.org NMA, a simple model for the peptide bond, is known to form linear chains in its liquid state, stabilized by N-H···O=C hydrogen bonds. nih.govacs.org These chains can further associate through weaker interactions. nih.gov

Since this compound cannot donate a hydrogen bond, it does not form these characteristic chains. nih.gov Its self-association in the liquid phase is primarily governed by weaker dipole-dipole interactions between the polar amide groups of adjacent molecules. Theoretical calculations on similar N,N-disubstituted amides, such as N,N-dimethylformamide, suggest that weak C-H···O interactions may also contribute to the stability of dimers, though these are significantly weaker than conventional hydrogen bonds. researchgate.net

Hydrogen Bonding with Solvents

This compound actively participates in hydrogen bonding when dissolved in protic solvents, such as water or alcohols, but exclusively as a hydrogen bond acceptor. x-mol.comsolubilityofthings.com The carbonyl oxygen of the amide group readily forms hydrogen bonds with the hydrogen atoms of solvent molecules (e.g., the H from a solvent's -OH or -NH group). x-mol.comsolubilityofthings.com

Studies on the closely related N-methylacetamide in aqueous solutions show that the carbonyl oxygen is a strong hydrogen bond acceptor site. x-mol.comresearchgate.net Similarly, this compound interacts with protic solvents by accepting hydrogen bonds, which influences its solubility and the structure of the surrounding solvent network. solubilityofthings.com In aprotic solvents, these specific hydrogen-bonding interactions are absent, and solvation is driven by other forces like dipole-dipole interactions.

Quantitative Analysis of Hydrogen Bond Strength and Dynamics

Quantifying the precise strength of hydrogen bonds involving this compound requires sophisticated experimental and computational methods. While specific data for this exact compound is sparse, extensive research on model amide systems like N-methylacetamide (NMA) provides valuable benchmarks for the acceptor strength of the amide carbonyl group.

Computational studies using density functional theory (DFT) on NMA dimers have been used to estimate the energy of the canonical amide-amide hydrogen bond. pnas.org These calculations provide insight into the energetics of the carbonyl oxygen as an acceptor.

Calculated Interaction Energies for Model Amide Systems
Interacting SystemInteraction TypeCalculated Energy (kcal/mol)Reference
N-Methylacetamide DimerCanonical H-bond5.7 pnas.org
N-(2-Hydroxyethyl)acetamide + N-MethylacetamideBifurcated H-bond (Canonical + Hydroxyl)-1.5 pnas.org
N-(2-Thioethyl)acetamide + N-MethylacetamideBifurcated H-bond (Canonical + Thiol)-0.5 pnas.org

Note: The energies for bifurcated systems represent the additional stabilization energy from the second H-bond, relative to a non-bifurcated conformation.

These values highlight the significant acceptor capability of the amide carbonyl oxygen. The dynamics of these hydrogen bonds, including their formation and cleavage lifetimes, have been investigated using techniques like two-dimensional infrared (2D IR) spectroscopy on NMA in various solvents. For NMA in deuterated water (D₂O), the hydrogen bond network rearranges on timescales of approximately 1050 fs (femtoseconds). mit.edu In a less polar solvent like deuterated chloroform (B151607) (CDCl₃), the dynamics are different, with decay constants observed at around 1600 fs. mit.edu These studies suggest that the dynamics of hydrogen bonds to the carbonyl acceptor are highly dependent on the solvent environment.

Solvent Properties and Applications

The molecular structure of this compound gives rise to properties that make it a useful polar aprotic solvent.

This compound as a Versatile Solvent

This compound can be considered a versatile solvent due to its polar nature combined with its inability to donate hydrogen bonds. solubilityofthings.comfcchemicals.com This characteristic places it in the class of polar aprotic solvents, similar to N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). Such solvents are capable of dissolving a wide range of substances, including many organic compounds and some inorganic salts. chemicalbook.com Its liquid state and moderate polarity allow it to be miscible with water and many organic solvents. solubilityofthings.comfcchemicals.com Due to these properties, it can be used as a solvent, deacidifying agent, and surface-active agent, sometimes as a substitute for N-methylacetamide. fcchemicals.com

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC5H11NO nih.gov
Molecular Weight101.15 g/mol nih.gov
XLogP3-AA (Predicted)0.1 nih.gov
Topological Polar Surface Area20.3 Ų nih.gov

Solvent Effects on Chemical Reactions

The nature of the solvent can profoundly influence the rates and mechanisms of chemical reactions. As a polar aprotic solvent, this compound is expected to effectively solvate cations while leaving anions relatively "bare" and more reactive. This effect is particularly significant in nucleophilic substitution reactions.

General principles of solvent effects suggest that polar aprotic solvents tend to accelerate reactions where the transition state is more charge-dispersed or has a higher dipole moment than the reactants. cdnsciencepub.com For example, in S_N2 reactions, where a nucleophile attacks an electrophilic center, polar aprotic solvents can increase the reaction rate significantly compared to protic solvents. This is because protic solvents would form strong hydrogen bonds with the anionic nucleophile, stabilizing it and reducing its reactivity. By not engaging in hydrogen bonding with the nucleophile, this compound would allow the nucleophile to remain highly reactive, thus promoting a faster reaction. The frequency shifts of infrared bands of solutes dissolved in amides can be related to the solvent's donor and acceptor properties, which in turn correlate with how the solvent will affect reaction equilibria and rates. researchgate.net

Mixtures with Other Solvents: Thermodynamic and Transport Properties

The behavior of this compound in mixtures with other solvents reveals important information about intermolecular interactions. Studies on the thermodynamic and transport properties, such as excess molar volume (VE) and viscosity deviation (Δη), provide insights into the nature and strength of these interactions.

In binary mixtures with esters like methyl acetate (B1210297), ethyl acetate, n-propyl acetate, and n-butyl acetate, this compound exhibits negative excess molar volumes. rasayanjournal.co.in This suggests that the volume of the mixture is less than the sum of the individual volumes of the components, indicating strong specific interactions, such as dipole-dipole interactions or the formation of hydrogen bonds, leading to a more compact packing of the molecules. rasayanjournal.co.inchemrj.org The magnitude of the negative VE values increases with the chain length of the ester, suggesting that larger ester molecules interact more strongly with this compound. rasayanjournal.co.in

The viscosity deviations in these mixtures are also negative across the entire composition range. rasayanjournal.co.in This indicates that the fluidity of the mixtures is higher than ideal, which can be attributed to the disruption of the self-associated structures of the individual components upon mixing. rasayanjournal.co.in

Theoretical models have been developed to analyze the activation parameters for reactions in mixed solvents containing N-methylacetamide, a related compound. These models consider specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole associations, to explain the observed kinetic behavior. rsc.org For instance, in mixtures of N-methylacetamide with acetonitrile, significant contributions from specific interactions at the transition state have been identified. rsc.org

The study of deep eutectic solvents (DESs) composed of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and N-methylacetamide has also provided valuable data on transport properties. aip.org In these systems, the mechanism of ion transport is of particular interest. It has been suggested that in the LiTFSI:N-methylacetamide electrolyte, a vehicular mechanism, where the lithium-ion moves with its coordinating solvent molecules, may have a larger contribution to Li+ ion transport. aip.org

Table 1: Excess Molar Volumes (VE) and Viscosity Deviations (Δη) for Binary Mixtures of N-methylacetamide (NMA) with Various Esters at 308.15 K rasayanjournal.co.in

EsterMaximum Negative VE (cm³/mol)Mole Fraction (x₁) at Max VEMaximum Negative Δη (mPa·s)Mole Fraction (x₁) at Max Δη
Methyl Acetate-0.25~0.5-0.35~0.5
Ethyl Acetate-0.35~0.5-0.30~0.5
n-Propyl Acetate-0.45~0.5-0.40~0.5
n-Butyl Acetate-0.55~0.5-0.45~0.5

Conformational Analysis in Solution and Gas Phase

The conformational landscape of this compound is characterized by the rotation around the amide C-N bond, leading to different spatial arrangements of the substituents.

Syn and Anti Conformers and Their Stabilities

This compound can exist as syn and anti conformers, referring to the relative orientation of the N-ethyl group with respect to the carbonyl oxygen. Theoretical calculations have been employed to determine the relative stabilities of these conformers. researchgate.net

Studies using various levels of theory, including Hartree-Fock (HF) and Density Functional Theory (DFT), have shown that the relative stability of the syn and anti conformers can depend on the computational method and the phase (gas or solution). researchgate.netacs.org For this compound, calculations have indicated that the conformer with the N-ethyl group syn to the carbonyl is generally the most stable. researchgate.net However, the energy difference between the conformers is often small, suggesting that multiple conformations can coexist at room temperature. umich.edu

The conformational preference is influenced by a combination of steric hindrance and electronic effects like hyperconjugation. researchgate.net The planarity of the amide group is a key factor, although deviations from planarity, known as nitrogen pyramidalization, can occur. acs.org

Table 2: Calculated Relative Stabilities of this compound Conformers researchgate.net

MethodPhaseMost Stable ConformerConformer Free Energy Difference (ΔG⁰) (cal/mol)
HF/6-311++G GasSyn178
B3LYP/6-311++GGasSyn136
Experimental (NMR)DMSO-d₆Syn35

Torsional Dynamics around Amide Bonds

The rotation around the C-N amide bond in this compound is a key dynamic process that governs the interconversion between different conformers. This rotation is hindered due to the partial double bond character of the C-N bond, resulting in a significant energy barrier. acs.orgresearchgate.net

Dynamic NMR spectroscopy is a powerful experimental technique to study these torsional dynamics. acs.org By analyzing the temperature-dependent changes in the NMR spectra, it is possible to determine the activation free energies (ΔG‡) for the internal rotation.

For this compound, the activation free energy for rotation around the C-N bond has been determined in both the gas phase and in solution. researchgate.net The barrier to rotation is generally higher in solution compared to the gas phase, which is attributed to the stabilization of the polar ground state by the solvent. researchgate.net

Computational studies have also been performed to calculate the potential energy surface for the rotation around the C-N bond, providing theoretical estimates of the rotational barriers. science.gov These calculations help in understanding the factors that influence the barrier height, such as the nature of the substituents on the nitrogen atom and the acetyl group.

Table 3: Activation Free Energies (ΔG) for C-N Bond Rotation in this compound researchgate.net

PhaseSolventActivation Free Energy (ΔG‡₂₉₈) (kcal/mol)
Gas-15.4
SolutionDMSO-d₆18.5

Interaction with Biologically Relevant Systems (as a model compound)

This compound serves as a valuable model compound for studying the interactions of the peptide bond found in proteins and peptides. acs.orglifechempharma.com Its structure contains the tertiary amide group, which is a fundamental component of the polypeptide backbone.

Peptide Model System Studies

As a simple molecule that mimics the peptide linkage, this compound and its close analog, N-methylacetamide (NMA), are extensively used in studies to understand the fundamental interactions that govern protein structure and folding. acs.orgresearchgate.net These studies often focus on hydrogen bonding, hydrophobic interactions, and the influence of the solvent environment.

Molecular dynamics (MD) simulations of neat liquid N-methylacetamide have shown that the molecules form a hydrogen bond network primarily consisting of linear chains. acs.org These simulations also suggest that weak "improper" hydrogen bonds involving the methyl groups contribute to the stability of the liquid structure. acs.org The structural motifs observed in liquid NMA show some similarities to the β-sheets found in proteins. acs.org

Spectroscopic techniques, such as Raman spectroscopy, are used to probe the hydrogen bond network in these model systems. acs.org Changes in the amide-I Raman band with temperature and pressure provide insights into the weakening or strengthening of hydrogen bonds. acs.org

Interactions with Peptides and Proteins

The interactions of this compound and similar amides with amino acids and peptides in aqueous solutions have been investigated to understand the forces driving protein-ligand interactions and protein stability. rsc.org

Enthalpy of interaction studies have been carried out to quantify the energetic contributions of different groups. For example, the interaction between the peptide group and the zwitterionic head group of amino acids like glycine (B1666218) and α-alanine has been found to be exothermic, indicating a thermochemically attractive interaction. rsc.org Conversely, the interaction between the hydrophobic methylene (B1212753) group and the zwitterionic head group is endothermic, suggesting a repulsive interaction in thermochemical terms. rsc.org

Applications and Derivatives in Advanced Materials and Catalysis

Role as a Building Block in Polymer Chemistry

N-ethyl-N-methylacetamide is not typically employed as a direct monomer in large-scale polymer production. Instead, its significance arises in the synthesis pathways of other valuable monomers, where its presence as a byproduct can be noted.

Research has identified this compound as a compound formed during the production of N-methyl-N-vinylacetamide, a key monomer for specialty polymers. google.comgoogle.com N-methyl-N-vinylacetamide is used to create polymers with applications ranging from contact lenses to other advanced materials. google.com

In certain synthesis methods for N-methyl-N-vinylacetamide, such as those involving the reaction of N-methylacetamide with acetaldehyde (B116499) and an alcohol, or the degradation of ethylidene bis(N-methylacetamide), this compound can be generated as a side product. google.comgoogle.com For instance, in one documented manufacturing process, a reaction liquid was found to contain 0.4% by mass of this compound alongside the desired N-methyl-N-vinylacetamide product. google.comgoogle.com The presence of such byproducts is carefully monitored as it can influence the polymerizability and stability of the final monomer. google.com

Table 1: Example of this compound as a Byproduct in N-methyl-N-vinylacetamide Synthesis. google.comgoogle.com
Target MonomerSynthesis PrecursorsByproductConcentration in Reaction LiquidFinal Monomer Purity
N-methyl-N-vinylacetamideN-methylacetamide, Acetaldehyde, AlcoholThis compound0.4% by mass99.1% by mass

While the closely related vinyl-containing amide, N-methyl-N-vinylacetamide, is actively used as a monomer in various copolymerization reactions to produce materials like hydrogels and kinetic hydrate (B1144303) inhibitors, the direct role of this compound as a comonomer is not extensively documented in scientific literature. smolecule.comresearchgate.net Its saturated ethyl group makes it unsuitable for direct addition polymerization in the same manner as its vinyl-containing counterparts.

Precursor for Specialty Polymers

Derivatives of this compound in Advanced Materials

The generation of derivatives from this compound to create new materials is a theoretical possibility, though specific examples in current research are limited.

Polymers are typically formed from monomers possessing reactive functional groups like vinyl groups or through condensation reactions. This compound lacks the necessary functionality for direct polymerization into long-chain polymeric materials in the way that N-methyl-N-vinylacetamide does. smolecule.com

The chemical structure of this compound, featuring an amide linkage, could potentially be modified to create functional materials. For instance, hydrolysis of the amide bond or functionalization of the alkyl chains could yield molecules with new properties. However, dedicated research on creating functional materials from this compound derivatives is not prominent in the available literature.

Polymeric Materials

Applications in Catalysis

Amides and their derivatives can sometimes serve as catalysts or ligands in chemical reactions. For example, the related compound N-ethylacetamide has been mentioned as a low-viscosity, medium-active amine catalyst for producing rigid polyurethane foams. fcchemicals.com While the tertiary amide structure of this compound suggests potential for similar roles, such as acting as a polar aprotic solvent or a ligand in organometallic catalysis, specific, well-documented applications in catalysis are not widely reported in peer-reviewed literature.

Ligand in Metal Complex Synthesis

This compound, as a member of the N-alkylamide family, possesses two potential coordination sites for metal ions: the carbonyl oxygen atom and the amide nitrogen atom. The lone pair of electrons on both the oxygen and nitrogen atoms allows the molecule to act as a ligand, donating electron density to a metal center to form a coordination complex. researchgate.net The specific coordination mode can vary depending on the metal ion, its oxidation state, and the reaction conditions. ajol.info

Research on related N-alkyl acetamides demonstrates their capability to form stable metal complexes. For instance, studies on Cyclohexylamine-N-methylacetamide (CHMAA), a more complex N-alkyl acetamide (B32628), have shown its ability to form complexes with various transition metal ions, including cobalt(II), nickel(II), and copper(II). ajol.info In these complexes, the ligand's coordination behavior is influenced by the nature of the metal ion. ajol.info With nickel(II), coordination occurs through the oxygen atom and one of the nitrogen atoms, forming a six-membered ring. ajol.info In contrast, cobalt(II) coordinates through both the oxygen and nitrogen atoms to form a four-membered ring. ajol.info Similarly, copper(II) has been shown to coordinate through the two nitrogen atoms in the CHMAA ligand. ajol.info These findings suggest that this compound can also serve as a versatile ligand in the synthesis of various metal complexes. researchgate.netajol.info

The synthesis of these complexes typically involves reacting the amide ligand with a metal salt, such as a metal(II) chloride, in an appropriate solvent. ajol.infoacs.orgscirp.org The resulting metal complexes are often air-stable solids with high decomposition temperatures. ajol.info Characterization techniques such as infrared (IR) spectroscopy can confirm coordination, as the vibrational frequencies of the C=O (carbonyl) and N-H (if present) bonds shift upon complexation with the metal ion. ajol.info The appearance of new absorption bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. ajol.infoscirp.org

Table 1: Coordination Modes of Cyclohexylamine-N-methylacetamide (CHMAA) with Different Metal Ions ajol.info

Metal Ion Coordinating Atoms Resulting Ring Structure
Nickel(II) Oxygen and Nitrogen Six-membered ring
Cobalt(II) Oxygen and Nitrogen Four-membered ring

Role in Catalytic Reaction Mechanisms

The amide functional group in this compound and related N-alkyl amides plays a crucial role in various catalytic reaction mechanisms, enabling the transformation of the amide into other valuable chemical structures.

One significant area is in hydrogenation reactions. Computational studies on the hydrogenation of amides like N-Ethylacetamide and N-Methylacetamide using Milstein-type catalysts have elucidated a detailed inner-sphere mechanism. researchgate.net This mechanism involves three key steps:

Amide Coordination : The amide initially coordinates to the metal center of the catalyst. researchgate.net

Carbonyl Insertion : The amide's carbonyl group inserts into the metal-hydride bond of the catalyst. researchgate.net

Protonolysis : A concerted step occurs where the amide's nitrogen is protonated, leading to the cleavage of the C-N bond. researchgate.net

This pathway highlights the direct involvement of the amide group in the catalytic cycle, facilitating the breaking of the otherwise stable amide bond. researchgate.net

Table 2: Key Steps in the Catalytic Hydrogenation of N-Ethylacetamide researchgate.net

Step Description
1 Coordination of the amide to the metal catalyst center.
2 Insertion of the amide carbonyl group into the catalyst's metal-hydride bond.

Furthermore, N-alkyl amides are substrates in advanced catalytic processes like proton-coupled electron transfer (PCET). nih.govacs.org In these reactions, a photocatalyst, often an iridium complex, in conjunction with a base, can activate the strong N–H bonds of N-alkyl amides. nih.govacs.org This generates highly reactive amidyl radicals, which can then participate in reactions such as olefin hydroamidation to produce valuable nitrogen-containing heterocyclic compounds like lactams. nih.govacs.org

Another modern catalytic application is the electrocatalytic oxidation of N-alkylamides. rsc.org This sustainable method uses water as the oxygen source to convert N-alkyl amides into imides under mild conditions, avoiding the need for toxic or expensive oxidizing agents. rsc.org This process shows broad substrate compatibility, working for a range of N-alkyl amides. rsc.org

The reactivity of the amide bond can also be harnessed in other catalytic transformations. For instance, cooperative catalyst systems combining a Lewis acid like Scandium triflate (Sc(OTf)₃) with a base can promote the N-alkylation of amides, demonstrating another pathway for their functionalization. nih.gov

Mechanistic Studies of Chemical Transformations Involving N Ethyl N Methylacetamide

Hydrolysis Reaction Mechanisms

The hydrolysis of amides, including N-ethyl-N-methylacetamide, can be catalyzed by either acid or base, leading to a carboxylic acid and an amine. dalalinstitute.comlibretexts.org These reactions are typically slow and often require heating. dalalinstitute.com

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed hydrolysis of a tertiary amide like this compound is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the oxygen to the nitrogen atom.

Elimination of the amine leaving group (N-ethyl-N-methylamine) to form a protonated carboxylic acid. libretexts.org

Deprotonation to yield the carboxylic acid (acetic acid) and the corresponding ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis:

Base-catalyzed hydrolysis of amides is generally a difficult reaction requiring prolonged heating with a strong base. dalalinstitute.comchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com Reforming the carbonyl double bond results in the elimination of the amide anion. libretexts.org This is a very unfavorable step as the amide anion is a very strong base and thus a poor leaving group. chemistrysteps.com In the final, rapid acid-base reaction, the strongly basic amide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and the amine. libretexts.orgchemistrysteps.com

For this compound, the steps are:

Nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate. libretexts.org

Elimination of the N-ethyl-N-methylamide anion.

Deprotonation of the carboxylic acid by the amide anion to form the carboxylate salt and N-ethyl-N-methylamine. chemistrysteps.com

Computational studies on the alkaline hydrolysis of related amides like N-methylacetamide and N-methylbenzamide have been performed to understand the mechanism in detail. uregina.caacs.org Studies have also shown that the rate-determining step in base-catalyzed hydrolysis can vary depending on the reaction conditions. uregina.ca

Hydrogenation Pathways

The reduction of amides can lead to the formation of either amines or aldehydes. wikipedia.org Catalytic hydrogenation of amides to amines is a known transformation but often requires harsh conditions, such as high pressures and temperatures. wikipedia.org

The deoxygenative hydrogenation of tertiary amides to their corresponding amines can be achieved using various catalytic systems. mdpi.com The mechanism of amide hydrogenation is complex and can proceed through different pathways depending on the catalyst used. Bifunctional catalysts, which contain both an acidic metal center and a basic ligand, are often employed. researchgate.net

One proposed general mechanism for amide hydrogenation involves:

Coordination of the amide carbonyl group to the metal center of the catalyst.

Hydride transfer from the catalyst to the carbonyl carbon.

Protonolysis of the C-N bond of the resulting hemiaminal intermediate to yield an amine and an aldehyde, which is then further hydrogenated to an alcohol. researchgate.net

Computational studies on the hydrogenation of N-methylacetamide using a Ruthenium-PNN pincer complex have shown that the reaction proceeds via metal-ligand cooperation. researchgate.net The catalytic cycle involves four main steps: activation of two hydrogen molecules, formation of the amine, and formation of the alcohol, with the amine formation having the highest energy barrier. researchgate.net Another study on a Ru-containing catalyst suggests a two-step pathway where the catalyst is first hydrogenated, and then the amide interacts with the outer sphere of the catalyst. researchgate.net

The reduction of N,N-disubstituted amides can also yield aldehydes using specific reducing agents like lithium aluminum hydride under controlled conditions or Schwartz's reagent. wikipedia.org

Chlorination Mechanisms

The chlorination of amides with species like hypochlorous acid (HOCl) is an important reaction in environmental and biochemical contexts. acs.orgnih.gov For tertiary amides like this compound, which lack an N-H bond, the reaction mechanism differs from that of primary and secondary amides. However, understanding the chlorination of secondary amides provides a basis for potential pathways.

For secondary amides, several reaction pathways for chlorination by HOCl have been considered: one-step N-chlorination, chlorination via an O-chlorinated intermediate, and N-chlorination of an iminol intermediate. acs.orgnih.gov

Quantum chemical studies on the chlorination of N-methylacetamide have shown that the most favorable pathway involves the formation of an iminol tautomer of the amide, which then reacts with HOCl. acs.orgnih.gov This mechanism is suggested to be general for a wide range of amides. acs.orgnih.gov The formation of the iminol intermediate (a tautomer of the amide) is a key step. This less stable but more reactive iminol form then undergoes chlorination. rsc.org This two-step process has been described for the chlorination of carbamazepine, where it first tautomerizes to an iminol intermediate before reacting with HOCl to form the N-chloro product. rsc.org While this compound is a tertiary amide and cannot form an iminol in the same way as a secondary amide, related intermediates such as imidoyl chlorides can be formed from amides under certain conditions, for example, by reacting with phosgene. google.com

Direct N-chlorination is a primary pathway for amides that possess an N-H bond. acs.orgnih.gov Kinetic studies on the chlorination of various secondary amides have been conducted to understand the effects of substituents on the reaction rates. cdnsciencepub.com For tertiary amides, direct N-chlorination is not possible. Instead, other reactions may occur. For instance, haloform-type reactions can occur at the methyl group of the acetyl moiety.

However, the term "N-chlorination" in a broader sense can refer to the formation of a C-Cl bond in a context where the nitrogen atom plays a key role. For example, the reaction of N,N-disubstituted amides with reagents like thionyl chloride can lead to the formation of Vilsmeier-type intermediates, which are highly reactive. rsc.org

Kinetic studies have shown that hypochlorite (B82951) (⁻OCl) is a dominant species in the reaction with amides, leading to the formation of N-chloramides. researchgate.net The reaction rates are influenced by the electronic properties of the substituents on the amide nitrogen and carbonyl carbon. researchgate.net

Formation of Iminol Intermediates

Radical Reactions

Amides can participate in radical reactions, often initiated by photolysis, radiolysis, or radical initiators. acs.org For this compound, radical reactions could be initiated at several positions.

Studies on N,N-disubstituted o-iodobenzamides show that radicals derived from these compounds can undergo rapid 1,5-hydrogen-transfer reactions. rsc.org The regioselectivity of these transfers is linked to the rotamer population of the starting amide. rsc.org This indicates that for a compound like this compound, radical abstraction of a hydrogen atom from the N-ethyl or N-methyl group could lead to subsequent intramolecular reactions.

Pulse radiolysis studies on N-ethylmaleimide (NEM), a compound with an amide-like structure, have shown that it is a potent acceptor of electrons from various free radicals. tandfonline.com It can also react with radical sites through addition across its double bond. tandfonline.com While this compound lacks the reactive double bond of NEM, this highlights the general reactivity of amide-containing structures towards radicals.

The generation of nitrogen-centered radicals from N-chloroamides can be achieved through photochemical or peroxide initiation, or by using reagents like chromium chloride. acs.org These radicals can then undergo cyclization reactions. acs.org Recent research has also focused on the oxidative radical cyclization of N-arylacrylamides to synthesize oxindoles, where a radical adds to the alkene, followed by intramolecular cyclization. beilstein-journals.org

Other Notable Reaction Mechanisms

Besides the primary reaction types, this compound and related N,N-dialkylamides can be involved in other notable mechanistic pathways.

Electrochemical Reactions: Electrochemical methods can be used to study the redox properties of N,N-dialkylamides and their complexes with metal ions, which is relevant in fields like nuclear fuel reprocessing. oecd-nea.orgcea.frosti.gov The oxidation of N,N-dialkylamides can sometimes proceed through the formation of an enamide, which is then oxidized. researchgate.net

Reactions with Organometallic Reagents: N,N-disubstituted amides can be reduced to aldehydes by specific organometallic reductants like Schwartz's reagent. wikipedia.org

Synthesis via Reductive Coupling: Unsymmetrically N,N-disubstituted formamides have been synthesized through a cobalt-catalyzed reductive coupling of a primary amine and an aldehyde with CO₂ and H₂. The mechanism involves the initial formation of a secondary amine via hydrogenation of an imine, which then reacts with formic acid (from CO₂ hydrogenation) to produce the formamide. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The synthesis of tertiary amides like N-ethyl-N-methylacetamide is a cornerstone of organic chemistry. gychbjb.com Future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic methods. Traditional methods often require harsh conditions or stoichiometric activating agents. Modern approaches are exploring catalytic pathways that offer milder conditions and higher selectivity.

Key areas for future synthetic exploration include:

Catalytic C-H Bond Activation: Directing the acylation of N-ethylmethylamine using catalysts that activate the C-H bonds of aldehydes could provide a highly efficient and atom-economical route. gychbjb.com Research into transition metal, rare earth salt, and nanoparticle-based catalysts is a promising frontier. gychbjb.com

Reductive Amination & Transamination: Catalytic methods for the reductive transamination of other tertiary amides in the presence of a primary amine present a novel pathway to synthesize a variety of imines, which can be further converted to the desired amide. chemrxiv.org Zirconocene hydride catalysis, for example, has shown potential for the mild, catalytic semireduction of amides. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Biocatalysis: The use of enzymes to catalyze amide bond formation is a green alternative to traditional chemical synthesis. Exploring lipases or engineered enzymes for the synthesis of this compound could offer high selectivity under mild conditions.

Advanced Spectroscopic Probes for Dynamic Studies

The dynamic nature of the amide bond in this compound, particularly the restricted rotation around the C-N bond, is crucial to its function and properties. nanalysis.com Advanced spectroscopic techniques are pivotal in elucidating these dynamics.

Future spectroscopic investigations will likely involve:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature NMR studies are essential for quantifying the rotational energy barrier of the C-N bond. nanalysis.comlibretexts.orgacs.org This technique allows for the observation of conformational changes and exchange processes. libretexts.org

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can resolve the equilibrium dynamics of hydrogen bonding between the amide and solvent molecules on a picosecond timescale. researchgate.net For model amides like N-methylacetamide (NMA), 2D-IR has been used to study the exchange between hydrogen-bonded and non-hydrogen-bonded conformers. researchgate.net

Raman Spectroscopy: This method can provide insights into the coordination behavior of ions with this compound in solution, which is relevant for its potential use in various formulations. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS): These core-level spectroscopies are sensitive to the local chemical environment and can provide detailed information about the electronic structure of the amide. researchgate.net

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for the in silico design of this compound derivatives with specific, tailored properties. Molecular modeling can predict how structural modifications will influence the molecule's behavior, guiding synthetic efforts.

Key computational approaches include:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives in different environments, such as in aqueous solution or interacting with a biological membrane. uva.nlresearchgate.netresearchgate.net These simulations provide insights into solvation, conformational preferences, and dynamic processes.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate molecular properties like rotational barriers, vibrational frequencies, and electronic structure. This information is crucial for interpreting spectroscopic data and understanding reactivity.

Quantitative Structure-Activity Relationship (QSAR): For biomedical applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent compounds.

A data-driven many-body energy (MB-nrg) potential energy function (PEF) has been developed for N-methylacetamide as a proxy for the protein backbone, which could be adapted for this compound to enable simulations with quantum-mechanical accuracy. chemrxiv.org

Biomedical and Pharmacological Research

The tertiary amide scaffold is a common feature in many biologically active molecules. acs.org This makes this compound and its derivatives interesting candidates for pharmacological research.

Ligand Design for Specific Biological Targets

The this compound moiety can serve as a scaffold for designing ligands that bind to specific biological targets, such as enzymes or receptors. acs.orgresearchgate.net Its ability to participate in hydrogen bonding and its conformational properties are key to its potential as a pharmacophore.

Future research in this area could focus on:

Scaffold for Novel Inhibitors: The thienopyrimidine series of inhibitors for Leishmania N-Myristoyltransferase, which incorporates an N-methylacetamide side chain, demonstrates the utility of this scaffold in developing new therapeutic agents. acs.org

Derivatives for Neurodegenerative Diseases: Novel N,N-disubstituted pyrazolopyrimidine acetamide (B32628) derivatives have been synthesized and shown to have a high affinity for the translocator protein (TSPO), a target for imaging and therapy in central nervous system diseases. nih.gov

Bioisosteric Replacement: The amide bond can be labile in vivo. Research into replacing the amide bond in this compound derivatives with bioisosteres, such as 1,2,3-triazoles, could lead to compounds with improved metabolic stability. nih.gov

Understanding Molecular Interactions in Drug Delivery Systems

Amides can be used as excipients in pharmaceutical formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). ontosight.aidiplomatacomercial.com this compound could potentially be used in drug delivery systems. google.com

Future studies should aim to:

Characterize Solubilizing Properties: Investigate the ability of this compound to act as a solubilizing agent for poorly water-soluble drugs.

Investigate Interactions with other Excipients: Study the physical and chemical interactions between this compound and other components of a drug formulation to ensure stability and performance. scispace.com

Role in Nanoparticle Formulations: Explore the use of this compound derivatives in the formation of lipid nanoparticles or other drug delivery vehicles, assessing their impact on stability and cellular uptake.

Environmental Chemistry and Degradation Studies

Understanding the environmental fate of chemicals is crucial. For this compound, this involves studying its persistence, mobility, and degradation pathways in the environment.

Future research directions include:

Biodegradation Pathways: While primary and secondary amides are known to be hydrolyzed by some bacteria, tertiary amides are generally more resistant to biodegradation. nih.gov Studies have shown that some microorganisms, like Pseudomonas putida, can hydrolyze tertiary amides such as DEET. researchgate.net Research is needed to identify microorganisms and enzymatic pathways capable of degrading this compound. The formation of a tertiary amide bond is relatively rare in nature, and its degradation is not widely studied. asm.org

Abiotic Degradation: Investigate the role of abiotic processes like hydrolysis and photolysis in the degradation of this compound. Photo-oxidation is a known degradation pathway for other tertiary amides. acs.org

Toxicity of Degradation Products: Identify the products of degradation and assess their potential environmental toxicity.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of N-ethyl-N-methylacetamide?

  • Methodology : The molecular structure (IUPAC name: This compound, CAS 38806-26-7) is characterized by a central acetamide group with ethyl and methyl substituents on the nitrogen atom. Key physicochemical properties include a molecular formula of C₅H₁₁NO, molecular weight of 101.15 g/mol, and SMILES notation: CC(=O)N(C)CC. Computational tools like PubChem and experimental techniques (e.g., NMR, IR spectroscopy) validate structural features. For precise measurements, consult databases such as NIST Chemistry WebBook, which provide thermochemical data and spectral libraries .

Q. What synthetic routes are available for preparing This compound in laboratory settings?

  • Methodology : A common synthesis involves the reaction of N-methylamine with ethyl acetate under anhydrous conditions, followed by purification via distillation or recrystallization. Alternative routes may use acetylation of N-ethyl-N-methylamine with acetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions. Reaction optimization should monitor pH, temperature, and stoichiometry to maximize yield. Analytical validation (e.g., GC-MS, HPLC) ensures purity .

Q. How can researchers validate the purity of This compound using analytical techniques?

  • Methodology : Combine chromatographic (HPLC, GC) and spectroscopic (¹H/¹³C NMR, FT-IR) methods. For example:

  • HPLC : Use a C18 column with UV detection at 210 nm and a mobile phase of acetonitrile/water (70:30).
  • NMR : Compare peaks to reference spectra (δ ~2.0 ppm for the acetyl group, δ ~3.3 ppm for N-CH₃).
    Cross-validate with elemental analysis (C, H, N) to confirm composition .

Advanced Research Questions

Q. What computational methods are recommended for studying the thermochemical properties of This compound?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict thermodynamic parameters (e.g., enthalpy of formation, Gibbs free energy). Include exact-exchange terms to improve accuracy for amide systems. Validate results against experimental thermochemical data from calorimetry or gas-phase measurements .

Q. How should discrepancies in experimental data for This compound's reactivity be addressed?

  • Methodology : Conduct systematic error analysis:

  • Reproducibility : Replicate experiments under identical conditions.
  • Cross-validation : Use multiple analytical techniques (e.g., kinetic studies via UV-Vis and NMR).
  • Statistical rigor : Apply t-tests or ANOVA to assess significance of variations. For computational disagreements, compare functional performance (e.g., B3LYP vs. M06-2X) .

Q. What safety protocols are essential when handling This compound in laboratory environments?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Reference safety data sheets (SDS) for similar acetamides (e.g., N,N-dimethylacetamide) for risk assessment .

Q. What are the challenges in characterizing the biological interactions of This compound?

  • Methodology : Challenges include low solubility in aqueous buffers and potential metabolite interference. Strategies:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).
  • In vitro assays: Employ fluorogenic substrates or isotopic labeling to track enzymatic interactions (e.g., amidase activity).
  • In silico docking: Use AutoDock or Schrödinger Suite to predict protein-binding affinities, followed by SPR or ITC for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.